7-Bromo-1-heptene

Catalog No.
S708390
CAS No.
4117-09-3
M.F
C7H13Br
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-heptene

CAS Number

4117-09-3

Product Name

7-Bromo-1-heptene

IUPAC Name

7-bromohept-1-ene

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2

InChI Key

GNYDYUQVALBGGZ-UHFFFAOYSA-N

SMILES

C=CCCCCCBr

Synonyms

1-Bromo-6-heptene; 6-Heptenyl Bromide; 6-Heptenyl-1-bromide

Canonical SMILES

C=CCCCCCBr

Primary Function: Alkylating Agent

7-Bromo-1-heptene finds its primary application in scientific research as an alkylating agent. This means it acts as a chemical group donor, readily attaching an alkyl group (a hydrocarbon chain) to another molecule. This characteristic makes it a valuable tool in organic synthesis, allowing researchers to modify and functionalize various organic compounds.

Specific Examples of Use

Several examples showcase the use of 7-Bromo-1-heptene in the synthesis of complex molecules:

  • Synthesis of (R)-(+)-Lasiodiplodin: This macrolide exhibits potent antileukemic activity, meaning it shows promise in fighting leukemia. Researchers have utilized 7-Bromo-1-heptene as a key reagent in the synthesis of this molecule, paving the way for further investigation and development of anti-cancer drugs.
  • Synthesis of other diverse molecules: Beyond (R)-(+)-Lasiodiplodin, research studies report the use of 7-Bromo-1-heptene in creating various complex molecules, including boc-L-2-amino-8-nonenoic acid, 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one, and 8-hydroxy-15,15,15-trifluoro-1-pentadece.

7-Bromo-1-heptene is an organic compound with the molecular formula C7H13BrC_7H_{13}Br and a molecular weight of approximately 177.09 g/mol. It is classified as a bromoalkene, specifically an alkyl halide, due to the presence of a bromine atom attached to the heptene chain. This compound typically appears as a colorless to yellow liquid and is slightly soluble in water. Its chemical structure features a double bond between the first and second carbon atoms, making it an important building block in organic synthesis and various

7-Bromo-1-heptene is likely to exhibit similar hazards as other halogenated organic compounds. Specific data for 7-Bromo-1-heptene may be limited, but general safety precautions for handling similar compounds should be followed:

  • Halogenated organic compounds can be irritating to the skin, eyes, and respiratory system []. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
  • Organic solvents are often flammable. Keep the compound away from heat and ignition sources.
Due to its reactive alkene and halogen functionalities. Key reactions include:

  • Alkylation Reactions: It serves as an alkylating agent, facilitating the transfer of alkyl groups to other molecules.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of alcohols or ethers.
  • Addition Reactions: The double bond can undergo electrophilic addition reactions with halogens or hydrogen halides, resulting in various haloalkanes .

7-Bromo-1-heptene has been noted for its potential biological applications, particularly in synthetic chemistry. It is utilized as a reagent in the synthesis of (R)-(+)-Lasiodiplodin, a macrolide known for its potent antileukemic activity against human tumors. This highlights its significance in medicinal chemistry and drug development .

Several methods exist for synthesizing 7-bromo-1-heptene:

  • Alkenylation of Alkyl Halides: This method involves the reaction of heptane derivatives with brominating agents.
  • Dehydrohalogenation: Starting from 7-bromoheptane, elimination reactions can yield 7-bromo-1-heptene.
  • Commercial Synthesis: Various commercial suppliers provide this compound, often through established synthetic routes that ensure high purity and yield .

The primary applications of 7-bromo-1-heptene include:

  • Synthetic Chemistry: As an alkylating agent, it is crucial for constructing complex organic molecules.
  • Pharmaceuticals: Its role in synthesizing biologically active compounds makes it valuable in drug discovery and development.
  • Material Science: It may be explored for use in developing new materials with specific properties due to its unique chemical structure .

Research into the interactions of 7-bromo-1-heptene with biological systems is limited but suggests potential interactions with cellular components during its use as a reagent in drug synthesis. Further studies could elucidate its pharmacokinetics and mechanisms of action when used in medicinal chemistry applications.

Several compounds share structural similarities with 7-bromo-1-heptene, which can provide insights into its unique properties:

Compound NameMolecular FormulaSimilarity Index
6-Bromo-1-hepteneC7H13Br0.92
5-Bromo-1-penteneC5H9Br0.81
3-Bromo-2-methylprop-1-eneC5H9Br0.76
1-BromohexaneC6H13Br0.62
3-Bromo-2-(bromomethyl)prop-1-eneC5H8Br20.53

These comparisons highlight the structural uniqueness of 7-bromo-1-heptene within its class of compounds, particularly due to its longer carbon chain and specific position of the bromine substituent .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

7-Bromo-1-heptene

Dates

Modify: 2023-08-15

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